![molecular formula C14H12BrNO B14335434 Phenol, 2-[[(4-bromophenyl)imino]methyl]-4-methyl- CAS No. 106038-85-1](/img/structure/B14335434.png)
Phenol, 2-[[(4-bromophenyl)imino]methyl]-4-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenol, 2-[[(4-bromophenyl)imino]methyl]-4-methyl- is an organic compound with the molecular formula C13H10BrNO It is a derivative of phenol, where the hydrogen atom in the hydroxyl group is replaced by a 4-bromophenyl group, and the methyl group is attached to the imino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2-[[(4-bromophenyl)imino]methyl]-4-methyl- typically involves the condensation reaction between 4-bromobenzaldehyde and 4-methylphenol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of advanced purification techniques, such as column chromatography and crystallization, ensures the high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Phenol, 2-[[(4-bromophenyl)imino]methyl]-4-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the imino group to an amine group.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenol ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted phenols and related compounds.
Applications De Recherche Scientifique
Phenol, 2-[[(4-bromophenyl)imino]methyl]-4-methyl- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Phenol, 2-[[(4-bromophenyl)imino]methyl]-4-methyl- involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and other interactions with enzymes and receptors, leading to changes in their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenol, 2-bromo-4-methyl-: A similar compound with a bromine atom in the ortho position.
Phenol, 2-[(phenylimino)methyl]-4-methyl-: A derivative with a phenyl group instead of a bromophenyl group.
Uniqueness
Phenol, 2-[[(4-bromophenyl)imino]methyl]-4-methyl- is unique due to the presence of the 4-bromophenyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
106038-85-1 |
|---|---|
Formule moléculaire |
C14H12BrNO |
Poids moléculaire |
290.15 g/mol |
Nom IUPAC |
2-[(4-bromophenyl)iminomethyl]-4-methylphenol |
InChI |
InChI=1S/C14H12BrNO/c1-10-2-7-14(17)11(8-10)9-16-13-5-3-12(15)4-6-13/h2-9,17H,1H3 |
Clé InChI |
DWNCSNIUZFEISK-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)O)C=NC2=CC=C(C=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


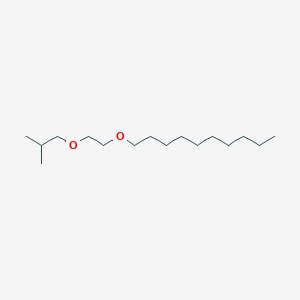
![N-Methyl-2-[(phenylsulfanyl)methyl]prop-2-enamide](/img/structure/B14335358.png)
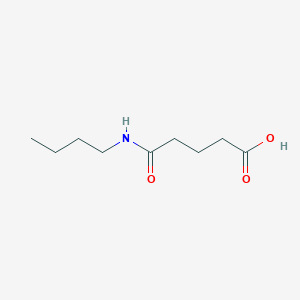
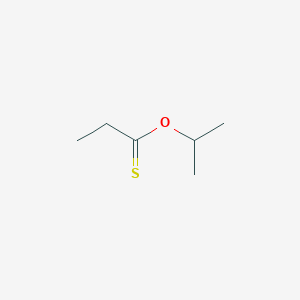
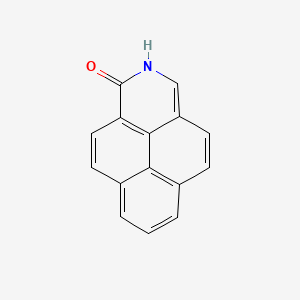
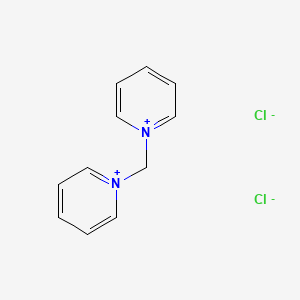
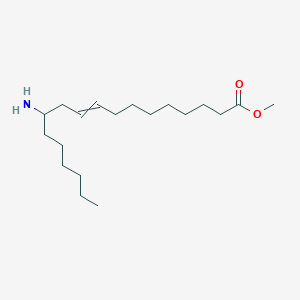
![[(E)-[3,5,5-trimethyl-6-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]cyclohex-2-en-1-ylidene]amino]thiourea](/img/structure/B14335419.png)
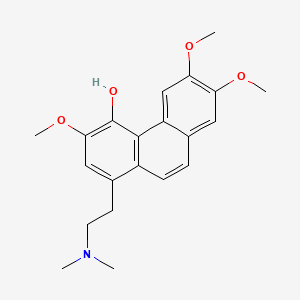

![Diethyl [3-(chloromethoxy)propyl]phosphonate](/img/structure/B14335433.png)
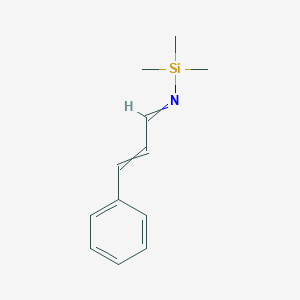

![3-[Carboxy(4-chlorophenyl)methoxy]-3-oxo-2-phenylpropanoate](/img/structure/B14335450.png)
